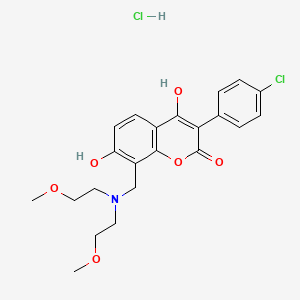
8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2NO6 and its molecular weight is 470.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-((bis(2-methoxyethyl)amino)methyl)-3-(4-chlorophenyl)-4,7-dihydroxy-2H-chromen-2-one hydrochloride is a member of the coumarin family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a coumarin backbone substituted with a chlorophenyl group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anticancer Activity
- Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various coumarins show cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma) .
- The specific compound has not been extensively studied in clinical settings; however, its structural similarities to other active coumarins suggest potential for similar activity.
-
Enzyme Inhibition
- Coumarins are known to act as inhibitors of certain enzymes, particularly monoamine oxidase (MAO). The inhibition of MAO-B has implications for neurodegenerative diseases such as Parkinson's disease .
- The compound's ability to inhibit MAO-B could be explored further through structure-affinity relationship studies and docking simulations to confirm binding interactions.
- Antioxidant Properties
Understanding the mechanisms by which this compound exerts its biological effects is essential for evaluating its therapeutic potential:
- Cytotoxic Mechanisms : Coumarins may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Interaction : The interaction with MAO-B can lead to increased levels of neurotransmitters such as dopamine, potentially alleviating symptoms associated with neurodegenerative disorders .
Research Findings and Case Studies
A selection of studies highlights the biological activity of related compounds and provides insight into potential applications:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Neelgundmath et al. (2015) | 6-methyl-4-substituted coumarins | Antitumor | IC50 values against MCF-7 and HepG-2 were reported, indicating strong activity for certain derivatives. |
| Benci et al. (2012) | Various coumarin derivatives | Enzyme inhibition | Identified selective MAO-B inhibitors with promising pharmacokinetic profiles. |
| Mirunalini et al. (2014) | Coumarin compounds | Cytotoxicity | Demonstrated dose-dependent cytotoxic effects on Hep2 cells with apoptotic characteristics. |
特性
IUPAC Name |
8-[[bis(2-methoxyethyl)amino]methyl]-3-(4-chlorophenyl)-4,7-dihydroxychromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO6.ClH/c1-28-11-9-24(10-12-29-2)13-17-18(25)8-7-16-20(26)19(22(27)30-21(16)17)14-3-5-15(23)6-4-14;/h3-8,25-26H,9-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTZIASGUMDKBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=O)C(=C2O)C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













